3-(2-Methylpropoxy)phenol
Overview
Description
“3-(2-Methylpropoxy)phenol” is a chemical compound with the CAS Number: 91950-13-9 . It has a molecular weight of 166.22 and its IUPAC name is 3-isobutoxyphenol . The compound is available in liquid form .
Synthesis Analysis
The synthesis of phenolic compounds like “this compound” has been a topic of interest due to their potential applications in various fields . Phenolic compounds can be synthesized through several methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . These methods can increase the antimicrobial activity of compounds and reduce minimal concentrations needed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H14O2 . The InChI code for this compound is 1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 .Chemical Reactions Analysis
Phenolic compounds, including “this compound”, are known to react with active metals such as sodium, potassium, etc., to form the corresponding phenoxide . These reactions indicate the acidic nature of phenols .Physical and Chemical Properties Analysis
“this compound” is a liquid compound . The compound’s physical and chemical properties are influenced by the arrangement of functional groups about the nuclear structure .Mechanism of Action
Mode of Action
Phenolic compounds are known to interact with proteins and enzymes, potentially altering their function. They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway .
Result of Action
Phenolic compounds are known to have antioxidant properties, which means they can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Methylpropoxy)phenol. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Safety and Hazards
Future Directions
Phenolic compounds, including “3-(2-Methylpropoxy)phenol”, have been gaining attention due to their potential benefits to human health and for exploitation by the food industry . In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
Biochemical Analysis
Biochemical Properties
3-(2-Methylpropoxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, forming complexes through covalent and non-covalent interactions such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of the proteins, leading to changes in their functional activities. For instance, phenolic compounds like this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it can interact with antioxidant enzymes, enhancing their activity and contributing to the compound’s overall antioxidant properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, phenolic compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and protection against oxidative stress . Furthermore, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), reducing the expression of pro-inflammatory cytokines and enzymes . These effects contribute to the compound’s anti-inflammatory and antioxidant activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. At the molecular level, it acts as a free radical scavenger and metal chelator, neutralizing reactive oxygen species (ROS) and preventing oxidative damage . The compound can also modulate gene expression by interacting with transcription factors such as Nrf2 and NF-κB . Additionally, this compound can inhibit enzymes like COX and LOX, reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s overall biological activities, including its antioxidant and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that phenolic compounds can undergo oxidation and polymerization, leading to changes in their chemical structure and biological activity . Additionally, the long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory pathways . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that the threshold for these effects depends on factors such as the duration of exposure and the specific animal model used . Therefore, it is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound can undergo phase I and phase II metabolic reactions, such as hydroxylation and conjugation, leading to the formation of more water-soluble metabolites . These metabolites can then be excreted from the body through urine or bile . Additionally, this compound can interact with enzymes and cofactors involved in these metabolic pathways, influencing the overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to specific proteins and be transported to different cellular compartments . The distribution of this compound within tissues depends on factors such as its lipophilicity and affinity for binding proteins . These factors influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial function . Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors . These subcellular localizations contribute to the compound’s overall biological activities and therapeutic potential.
Properties
IUPAC Name |
3-(2-methylpropoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFGCLZKNHMTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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